

# The Biological Function of DOT1L in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. Unlike most other histone methyltransferases, DOT1L does not possess a SET domain and is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This modification is predominantly associated with actively transcribed genes and is crucial for a wide array of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][4] Dysregulation of DOT1L activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biological function of DOT1L in cancer, with a focus on its role in signaling pathways, its interacting partners, and the preclinical and clinical efforts to target this enzyme.

## **Core Biological Functions of DOT1L in Cancer**

DOT1L's role in cancer is multifaceted and context-dependent, contributing to both the initiation and progression of hematological malignancies and solid tumors. Its primary oncogenic mechanism involves the aberrant methylation of H3K79 at specific gene loci, leading to the dysregulation of gene expression programs that control cell proliferation, survival, and differentiation.



# Role in Hematological Malignancies: MLL-Rearranged Leukemias

The most well-established role of DOT1L in cancer is in the context of Mixed Lineage Leukemia (MLL)-rearranged (MLLr) leukemias.[2][3][5][6] These aggressive leukemias are characterized by chromosomal translocations involving the MLL1 gene, resulting in the formation of fusion proteins. These MLL fusion proteins recruit DOT1L to ectopic gene loci, including the HOXA9 and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal.[7][8][9] The subsequent hypermethylation of H3K79 at these loci leads to their sustained overexpression, driving leukemogenesis.[1][7][8][9] The dependence of MLLr leukemias on DOT1L activity has made it a prime therapeutic target in this disease.[5][6]

### **Involvement in Solid Tumors**

Beyond leukemia, emerging evidence has highlighted the significant role of DOT1L in a variety of solid tumors:

- Breast Cancer: In breast cancer, particularly in estrogen receptor (ER)-positive and triplenegative subtypes, DOT1L has been shown to promote tumor growth and progression.[4][10]
  In ER-positive breast cancer, DOT1L acts as a co-activator for the estrogen receptor,
  influencing the transcription of key target genes.[10] In triple-negative breast cancer, DOT1L
  is implicated in facilitating the epithelial-mesenchymal transition (EMT) and maintaining
  cancer stem cell (CSC) populations.[4]
- Lung Cancer: Gain-of-function mutations in the catalytic domain of DOT1L, such as the
  R231Q mutation, have been identified in lung cancer.[11][12][13] These mutations enhance
  DOT1L's methyltransferase activity, leading to the activation of the MAPK/ERK signaling
  pathway and promoting malignant phenotypes.[11][12][13]
- Colorectal Cancer: The role of DOT1L in colorectal cancer appears to be more complex.
   Some studies suggest that DOT1L may promote colorectal carcinogenesis by positively regulating the Wnt/β-catenin signaling pathway.[14] However, other studies have indicated that H3K79 methylation by DOT1L is not essential for the maintenance of Wnt target gene expression in all contexts.[15][16][17]



Other Solid Tumors: DOT1L has also been implicated in the pathology of other solid tumors, including ovarian cancer, prostate cancer, and neuroblastoma.[18] In ovarian cancer, DOT1L is involved in chemoresistance through its interaction with the transcription factor C/EBPβ.
 [18]

# **Signaling Pathways and Molecular Interactions**

DOT1L's function in cancer is intricately linked to its participation in various signaling pathways and its interactions with other proteins.

## **Key Signaling Pathways**

 MLL Fusion Protein Signaling in Leukemia: As detailed above, the recruitment of DOT1L by MLL fusion proteins to target genes like HOXA9 and MEIS1 is the central signaling event in MLLr leukemias.



Click to download full resolution via product page

Caption: DOT1L signaling in MLL-rearranged leukemia.

MAPK/ERK Pathway in Lung Cancer: In lung cancer, gain-of-function mutations in DOT1L
can lead to the epigenetic upregulation of RAF1, a key component of the MAPK/ERK
pathway, thereby promoting cell proliferation and survival.[11][12]





Click to download full resolution via product page

Caption: DOT1L-mediated activation of the MAPK/ERK pathway in lung cancer.

 Wnt/β-catenin Pathway in Colorectal and Ovarian Cancer: DOT1L has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[14][19] In ovarian cancer, DOT1L activates β-catenin signaling to promote the self-renewal of cancer stem cells.[19]



Click to download full resolution via product page

Caption: DOT1L's role in the Wnt/β-catenin pathway and cancer stem cell maintenance.

## **Interacting Partners**

DOT1L's function is mediated through its interaction with a variety of proteins:



| Interacting Partner                              | Cancer Type(s)            | Functional Consequence                                                                                             |  |
|--------------------------------------------------|---------------------------|--------------------------------------------------------------------------------------------------------------------|--|
| MLL Fusion Proteins (e.g.,<br>MLL-AF9, MLL-AF10) | MLL-rearranged Leukemia   | Recruitment of DOT1L to<br>target genes, leading to H3K79<br>hypermethylation and<br>oncogene expression.[1][3][5] |  |
| AF10, ENL                                        | MLL-rearranged Leukemia   | Components of a complex with MLL fusions that recruit DOT1L.[2][20]                                                |  |
| c-Myc and p300                                   | Breast Cancer             | Interaction promotes epithelial-<br>mesenchymal transition (EMT)<br>and cancer stem cell (CSC)<br>properties.[1]   |  |
| Estrogen Receptor α (ERα)                        | ER-positive Breast Cancer | DOT1L acts as a co-activator for ERα, regulating estrogen target gene transcription.[10]                           |  |
| С/ЕВРВ                                           | Ovarian Cancer            | Co-recruitment to multidrug resistance genes, leading to an open chromatin state and chemoresistance.[18]          |  |
| Ubiquitylated H2B<br>(H2BK120ub)                 | General                   | Stimulates DOT1L's<br>methyltransferase activity, a<br>key step in transcriptional<br>elongation.[21]              |  |

## **DOT1L** in the DNA Damage Response

Recent studies have uncovered a role for DOT1L in the DNA damage response (DDR). DOT1L is required for the proper phosphorylation of histone H2AX (yH2AX), a key early event in the DDR, and for the efficient repair of DNA double-strand breaks via the homologous recombination (HR) pathway.[22][23] Inhibition of DOT1L can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential therapeutic strategy.[22][23]

# **Targeting DOT1L in Cancer Therapy**



The critical role of DOT1L in various cancers has led to the development of small molecule inhibitors that target its catalytic activity.

### **DOT1L Inhibitors**

Several potent and selective DOT1L inhibitors have been developed, with Pinometostat (EPZ-5676) being the most clinically advanced. These inhibitors are S-adenosylmethionine (SAM)-competitive, binding to the catalytic pocket of DOT1L and preventing the transfer of methyl groups to H3K79.

| Inhibitor                  | IC50 (nM)     | Cell Line                        | Cancer Type | Reference |
|----------------------------|---------------|----------------------------------|-------------|-----------|
| Pinometostat<br>(EPZ-5676) | <10           | MLL-rearranged<br>leukemia cells | Leukemia    | [4]       |
| EPZ004777                  | ~3.5          | MLL-rearranged<br>leukemia cells | Leukemia    | [1]       |
| SGC0946                    | ~0.3          | MLL-rearranged<br>leukemia cells | Leukemia    | [11]      |
| SYC-522                    | Not specified | MLL-rearranged<br>leukemia cells | Leukemia    | [1]       |

## **Clinical Development**

Pinometostat has been evaluated in Phase 1 clinical trials for adult and pediatric patients with MLLr leukemias. While the drug was generally well-tolerated and showed evidence of target engagement (reduction in H3K79 methylation), its single-agent efficacy was modest. These findings have spurred interest in exploring combination therapies to enhance the anti-leukemic activity of DOT1L inhibitors.

# **Experimental Protocols**

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2/3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2/3.





#### Click to download full resolution via product page

Caption: General workflow for a ChIP-seq experiment.

#### Detailed Methodology:

- Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 or H3K79me3 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
- Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the purified DNA fragments.
- Sequencing: Sequence the library on a high-throughput sequencing platform.
- Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K79me2/3 enrichment.

# Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis



This protocol describes the steps to quantify the expression of DOT1L target genes such as HOXA9 and MEIS1.



Click to download full resolution via product page

Caption: Workflow for qRT-PCR gene expression analysis.

#### Detailed Methodology:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or Trizol reagent. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[24] [25][26][27][28]
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template
  using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][25][26]
  [27][28]
- Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for the target gene (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).[24][25][26][27][28]
  - Cycling conditions: Typically include an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[24]
- Data Analysis: Analyze the qPCR data using the comparative Ct ( $\Delta\Delta$ Ct) method to determine the relative expression of the target gene, normalized to the reference gene.[27]

## Cell Viability (MTT/MTS) Assay

This protocol is used to assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.



#### **Detailed Methodology:**

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [29][30][31][32][33]
- Compound Treatment: Treat the cells with a range of concentrations of the DOT1L inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[29][30][31][32] [33]
- Addition of MTT/MTS Reagent:
  - MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[29][31][33]
  - MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce MTS to a soluble formazan product.[30][32]
- Solubilization (MTT Assay only): For the MTT assay, add a solubilization solution (e.g.,
   DMSO or a detergent-based solution) to dissolve the formazan crystals.[29][31][33]
- Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[29] [30][31][32][33]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

## **Conclusion and Future Directions**

DOT1L has emerged as a critical player in the epigenetic landscape of cancer, with a well-defined role in MLL-rearranged leukemias and a growing body of evidence implicating it in a range of solid tumors. Its unique enzymatic activity and its involvement in key oncogenic signaling pathways make it an attractive therapeutic target. While first-generation DOT1L inhibitors have shown modest clinical efficacy as monotherapies, the future of DOT1L-targeted therapy likely lies in combination strategies. Combining DOT1L inhibitors with standard chemotherapy, other epigenetic modifiers, or targeted agents that act on synergistic pathways holds the promise of overcoming resistance and improving patient outcomes. Further research



is needed to fully elucidate the complex and context-dependent functions of DOT1L in different cancer types, which will be crucial for identifying predictive biomarkers and developing more effective and personalized therapeutic approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target -PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L -PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 14. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 19. DOT1L Regulates Ovarian Cancer Stem Cells by Activating β-catenin Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 20. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 21. DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The histone methyltransferase DOT1L is required for proper DNA damage response,
   DNA repair, and modulates chemotherapy responsiveness PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. clyte.tech [clyte.tech]
- 28. Brief guide to RT-qPCR PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 32. broadpharm.com [broadpharm.com]
- 33. texaschildrens.org [texaschildrens.org]



• To cite this document: BenchChem. [The Biological Function of DOT1L in Cancer: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418133#biological-function-of-dot1l-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com